3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide
Overview
Description
3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-3,4,5-trimethoxybenzamide is 251.11575802 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential as a CNS Depressant
N-allyl-3,4,5-trimethoxybenzamide has been investigated in the context of central nervous system (CNS) depressants. Research on heterocyclic 3,4,5-trimethoxybenzamides, a category to which this compound belongs, has shown potential for CNS depressant activity. For example, derivatives of methyl- or dimethyloxazolidines were prepared and demonstrated preliminary pharmacological screening as CNS depressants (Parravicini et al., 1976).
Anticonvulsant Properties
Studies have also explored the anticonvulsant properties of 3,4,5-trimethoxybenzamides. These compounds were found to inhibit the oxidation of pyruvic acid by rat brain homogenate and possessed anticonvulsant activity. However, their anticonvulsant property was not related to their ability to inhibit pyruvic acid oxidation (Chaturvedi et al., 1972).
Potential Memory Enhancers
A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, similar to N-allyl-3,4,5-trimethoxybenzamide, have been synthesized and evaluated as potential memory enhancers. These compounds demonstrated acetylcholinesterase-inhibiting activity and showed promise in enhancing memory, as evidenced by dose-dependent increase in percent retention in studies (Piplani et al., 2018).
Structural and Pharmacological Studies
There has been significant research into the structure-activity relationships of 3,4,5-trimethoxybenzamides, which includes understanding their pharmacological properties and potential as depressants. This research helps to elucidate the impact of different substituents on the amide nitrogen and their resulting pharmacological activities (Luts, 1971).
Spectral Properties and Synthesis
Investigations into the synthesis and spectral properties of N-(3,4,5-Trimethoxybenzoyl)-3,6-dihydro-1,2-oxazines and N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,2-oxaziens have been conducted. This research is crucial for the development of neurosedatives with enhanced pharmacological activity and reduced side-effect toxicity (Labazioewicz et al., 1992).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h5,7-8H,1,6H2,2-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSGJIWEOZXOLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364550 | |
Record name | ST50185346 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5918-60-5 | |
Record name | ST50185346 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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